molecular formula C14H10ClNO4S2 B2611281 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate CAS No. 338776-81-1

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate

Cat. No. B2611281
CAS RN: 338776-81-1
M. Wt: 355.81
InChI Key: VVDANDBNRWALBQ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate is a useful research compound. Its molecular formula is C14H10ClNO4S2 and its molecular weight is 355.81. The purity is usually 95%.
BenchChem offers high-quality [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative approaches to synthesizing derivatives of thiopyran and thieno[2,3-b]pyridine, which share a core structural similarity with the compound . For instance, Dyachenko et al. (2015) explored a three-component reaction involving thiopyrans, leading to the formation of various nicotinamide derivatives, showcasing the versatility of thiopyran-based compounds in creating biologically relevant structures (Dyachenko et al., 2015). Similarly, Chou and Tsai (1991) provided a facile synthesis method for dihydrothieno[3,4-b]thiophene dioxide, emphasizing the ease of functionalization and potential as synthetic intermediates (Chou & Tsai, 1991).

Potential Biological Activities

The structural motifs of thiopyran and thieno[2,3-b]pyridine derivatives have been linked to various biological activities. For example, Daci-Ajvazi et al. (2011) synthesized derivatives of 2-oxo-2H-chromen-2-one and investigated their microbiological activities against a range of pathogens, highlighting the potential antimicrobial properties of similar compounds (Daci-Ajvazi et al., 2011). Additionally, El-Agha et al. (2018) achieved the synthesis of thieno[2,3-b]thiopyran-4-one derivatives, further expanding the chemical space for potential therapeutic agents (El-Agha et al., 2018).

properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4S2/c15-10-3-1-2-9(8-10)13(17)20-16-12-5-7-22(18,19)14-11(12)4-6-21-14/h1-4,6,8H,5,7H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDANDBNRWALBQ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC(=CC=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC(=CC=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate

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